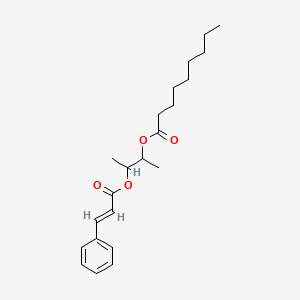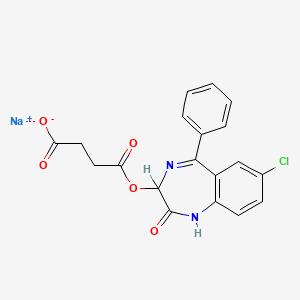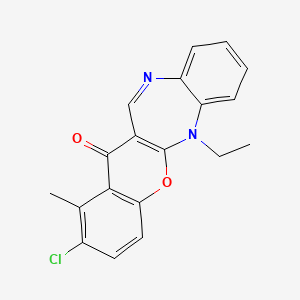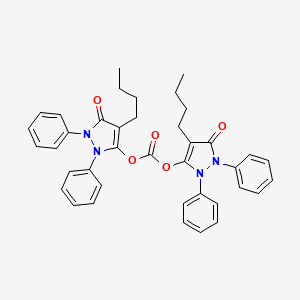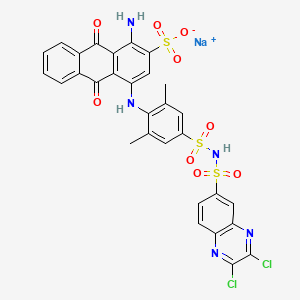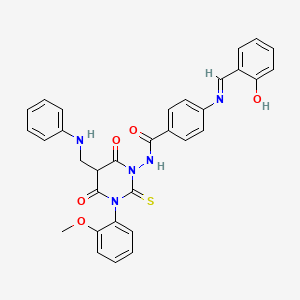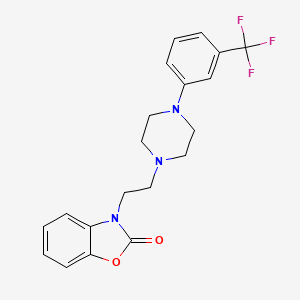
2(3H)-Benzoxazolone, 3-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Benzoxazolone, 3-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)- is a complex organic compound that features a benzoxazolone core with a trifluoromethyl-substituted phenyl group and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 3-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)- typically involves multiple steps. One common approach starts with the preparation of the benzoxazolone core, followed by the introduction of the piperazine moiety and the trifluoromethyl-substituted phenyl group. Key steps include:
Formation of Benzoxazolone Core: This can be achieved through the cyclization of o-aminophenol with carbonyl compounds under acidic conditions.
Introduction of Piperazine Moiety: This step involves the reaction of the benzoxazolone intermediate with a piperazine derivative, often under basic conditions.
Attachment of Trifluoromethyl-Substituted Phenyl Group: This is typically done using a trifluoromethylation reaction, which can be catalyzed by transition metals or achieved through radical mechanisms.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzoxazolone, 3-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogenation over palladium catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, palladium catalysts.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2(3H)-Benzoxazolone, 3-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 2(3H)-Benzoxazolone, 3-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. The piperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity. This compound may also inhibit specific enzymes or proteins involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- **2(3H)-Benzoxazolone, 3-(2-(4-(2-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-
- **2(3H)-Benzoxazolone, 3-(2-(4-(4-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-
Uniqueness
The unique combination of the benzoxazolone core, trifluoromethyl-substituted phenyl group, and piperazine moiety distinguishes this compound from its analogs. The trifluoromethyl group imparts unique physicochemical properties, such as increased metabolic stability and enhanced binding affinity to biological targets .
Properties
CAS No. |
81513-96-4 |
|---|---|
Molecular Formula |
C20H20F3N3O2 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C20H20F3N3O2/c21-20(22,23)15-4-3-5-16(14-15)25-11-8-24(9-12-25)10-13-26-17-6-1-2-7-18(17)28-19(26)27/h1-7,14H,8-13H2 |
InChI Key |
XSYHGQBDXPLCNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN2C3=CC=CC=C3OC2=O)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



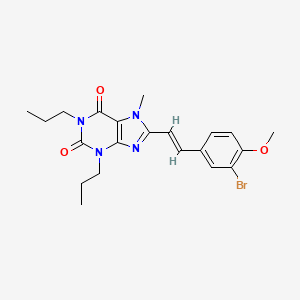
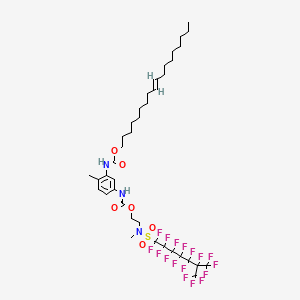
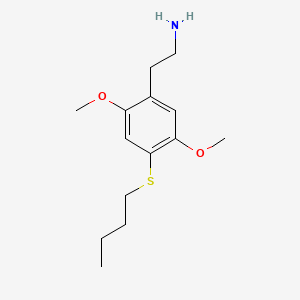
![[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea](/img/structure/B12727595.png)
